(E)-3-hydroxy-N'-((5-nitrothiophen-3-yl)methylene)-2-naphthohydrazide
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Overview
Description
(E)-3-hydroxy-N’-((5-nitrothiophen-3-yl)methylene)-2-naphthohydrazide is a synthetic organic compound that belongs to the class of hydrazides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-hydroxy-N’-((5-nitrothiophen-3-yl)methylene)-2-naphthohydrazide typically involves the condensation reaction between 3-hydroxy-2-naphthohydrazide and 5-nitrothiophene-3-carbaldehyde. This reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable synthesis protocols.
Chemical Reactions Analysis
Types of Reactions
(E)-3-hydroxy-N’-((5-nitrothiophen-3-yl)methylene)-2-naphthohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro-oxides, while reduction may produce amino derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-hydroxy-N’-((5-nitrothiophen-3-yl)methylene)-2-naphthohydrazide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications.
Biology
In biological research, this compound may exhibit interesting biological activities such as antimicrobial, anticancer, or anti-inflammatory properties. These activities make it a potential candidate for drug development and other biomedical applications.
Medicine
In medicine, derivatives of hydrazides are often explored for their therapeutic potential. (E)-3-hydroxy-N’-((5-nitrothiophen-3-yl)methylene)-2-naphthohydrazide could be investigated for its efficacy in treating various diseases.
Industry
In the industrial sector, this compound might be used in the development of new materials, dyes, or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (E)-3-hydroxy-N’-((5-nitrothiophen-3-yl)methylene)-2-naphthohydrazide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to the observed biological effects. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (E)-3-hydroxy-N’-((5-nitrothiophen-3-yl)methylene)-2-naphthohydrazide include other hydrazides and their derivatives, such as:
- 3-hydroxy-2-naphthohydrazide
- 5-nitrothiophene-3-carbaldehyde hydrazone
- Naphthohydrazide derivatives with various substituents
Uniqueness
The uniqueness of (E)-3-hydroxy-N’-((5-nitrothiophen-3-yl)methylene)-2-naphthohydrazide lies in its specific structural features, such as the presence of both a nitrothiophene and a naphthohydrazide moiety. These features may confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
3-hydroxy-N-[(E)-(5-nitrothiophen-3-yl)methylideneamino]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O4S/c20-14-7-12-4-2-1-3-11(12)6-13(14)16(21)18-17-8-10-5-15(19(22)23)24-9-10/h1-9,20H,(H,18,21)/b17-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJOHDZNZDZMEE-CAOOACKPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=CSC(=C3)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)N/N=C/C3=CSC(=C3)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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